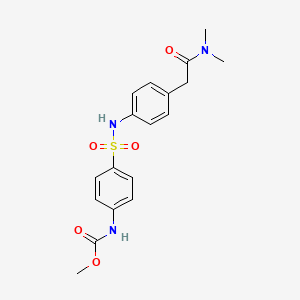
methyl (4-(N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfamoyl carbamate derivative, which suggests it might have biological activity. Sulfamoyl carbamates are a class of compounds known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely show typical features of sulfamoyl carbamates, including a carbamate group (O=C=O-NH2) and a sulfamoyl group (S(=O)2-NH2). The presence of the dimethylamino group could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the carbamate group could hydrolyze to yield a phenol and an isocyanate. The sulfamoyl group could also hydrolyze under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the dimethylamino group could make the compound more soluble in polar solvents .Mechanism of Action
Methyl (4-(N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase IX (CA IX), which is overexpressed in cancer cells. Inhibition of CA IX leads to a decrease in intracellular pH, which triggers apoptosis in cancer cells. Additionally, it inhibits angiogenesis by preventing the formation of new blood vessels in tumors.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and side effects in preclinical studies. It is rapidly metabolized in the liver and excreted in the urine. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of Methyl (4-(N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate is its high selectivity for CA IX, which makes it a promising candidate for cancer therapy. However, its low solubility in water and limited bioavailability may pose challenges in its clinical development.
Future Directions
There are several future directions for the research and development of Methyl (4-(N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate. One potential direction is to explore its potential in combination therapy with other anticancer agents. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its bioavailability. Finally, its potential applications in other diseases, such as Alzheimer's disease and inflammatory disorders, should be further investigated.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential in cancer therapy and other diseases. Its high selectivity for CA IX and minimal toxicity make it a promising candidate for further development. However, further studies are needed to optimize its pharmacokinetic properties and explore its potential in combination therapy with other anticancer agents.
Synthesis Methods
Methyl (4-(N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate is synthesized by reacting 4-aminophenyl sulfonamide with 4-(2-(dimethylamino)-2-oxoethyl)phenyl isocyanate in the presence of a catalyst. The resulting product is then treated with methyl chloroformate to obtain the final product.
Scientific Research Applications
Methyl (4-(N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)sulfamoyl)phenyl)carbamate has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has shown promising results in the treatment of Alzheimer's disease by inhibiting the aggregation of beta-amyloid peptides.
properties
IUPAC Name |
methyl N-[4-[[4-[2-(dimethylamino)-2-oxoethyl]phenyl]sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-21(2)17(22)12-13-4-6-15(7-5-13)20-27(24,25)16-10-8-14(9-11-16)19-18(23)26-3/h4-11,20H,12H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZJOQHAFDLIQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

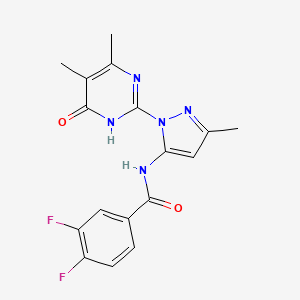
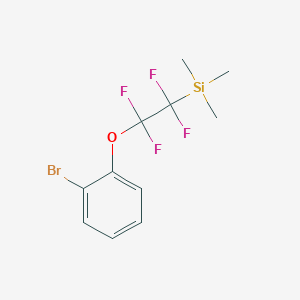
![8-(2-Bromoethyl)spiro[2.5]octane](/img/structure/B2463056.png)
![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2463057.png)
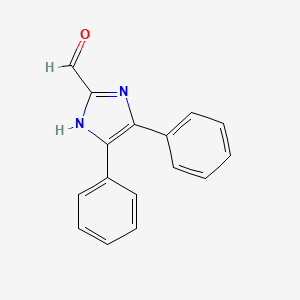

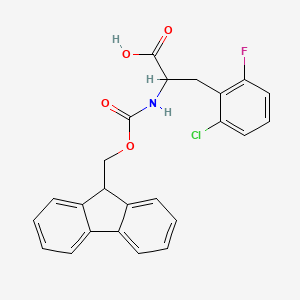


![N-([1,1'-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide](/img/structure/B2463067.png)
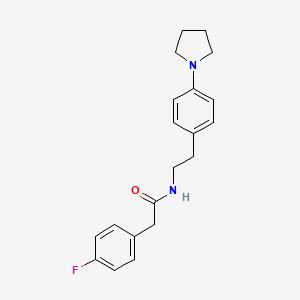
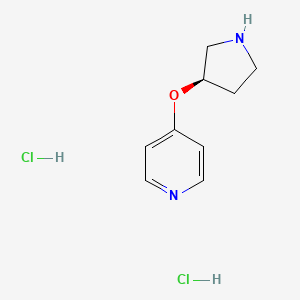
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2463073.png)
![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2463074.png)